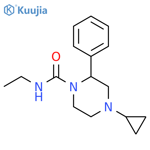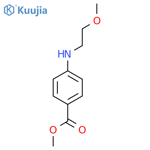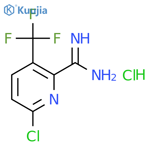Chlorohydrins
Chlorohydrins are organic compounds that contain a chlorine atom attached to an alcohol hydroxyl group (–OH) through a carbon atom, forming the structure of R-Cl where R represents an alkyl or aryl group. These chlorinated alcohols are widely used in various industrial applications due to their reactivity and stability. Commonly produced chlorohydrins include epichlorohydrin, which is derived from glycerol, and 2-chlorobutanol, among others.
Epichlorohydrin, for instance, plays a critical role in the production of epoxy resins, which are utilized in electronics, construction, and composite materials. The manufacturing process involves the chlorination of alcohols under specific conditions to ensure purity and yield. Chlorohydrins also find applications in the synthesis of surfactants, pharmaceuticals, and as intermediates for various organic compounds.
Safety precautions must be observed when handling these chemicals due to their potential corrosive and toxic properties. Proper storage and disposal methods are essential to minimize environmental impact and ensure workplace safety.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
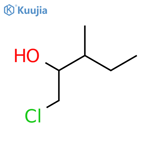 |
1-chloro-3-methylpentan-2-ol | 2229536-27-8 | C6H13ClO |
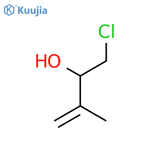 |
1-chloro-3-methylbut-3-en-2-ol | 85589-70-4 | C5H9OCl |
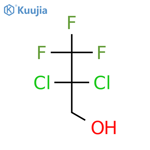 |
2,2-Dichloro-3,3,3-trifluoropropan-1-ol | 20411-84-1 | C3H3OF3Cl2 |
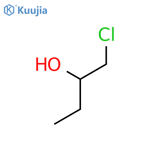 |
1-chlorobutan-2-ol | 1873-25-2 | C4H9OCl |
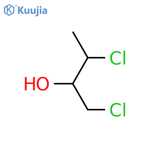 |
1,3-dichlorobutan-2-ol | 116529-72-7 | C4H8Cl2O |
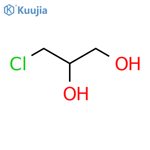 |
3-Chloro-1,2-propanediol-13C3 | 1391053-60-3 | C3H7ClO2 |
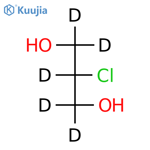 |
2-Chloro-1,3-propanediol-d5 | 1216764-05-4 | C3H7ClO2 |
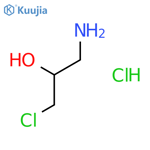 |
1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | C3H9Cl2NO |
 |
2,3-Dichloro-1-propanol | 616-23-9 | C3H6Cl2O |
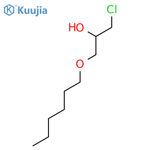 |
2-Propanol,1-chloro-3-(hexyloxy)- | 16224-24-1 | C9H19O2Cl |
関連文献
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品


